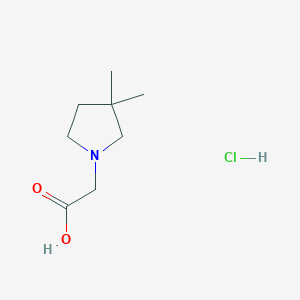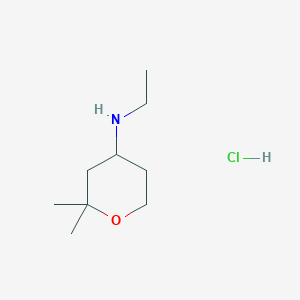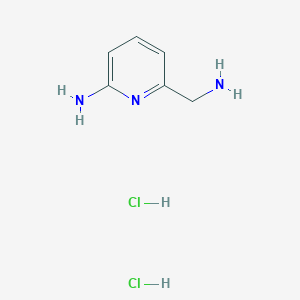![molecular formula C8H11ClN2O2 B1448902 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride CAS No. 2034154-75-9](/img/structure/B1448902.png)
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
Vue d'ensemble
Description
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine is a compound with the CAS Number: 38666-30-7 . It has a molecular weight of 122.17 . The IUPAC name for this compound is 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, the electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one was achieved through a one-pot three-component condensation of corresponding aldehydes, Meldrum’s acid, and 2-(nitromethylene)imidazolidine .Molecular Structure Analysis
The InChI code for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine is 1S/C7H10N2/c1-2-4-9-6-8-5-7(9)3-1/h5-6H,1-4H2 . This provides a standardized way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid or semi-solid or liquid at room temperature . It should be stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique
Antibacterial Applications
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride: has been studied for its potential as an antibacterial agent. Research indicates that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria . This is particularly valuable in the context of rising antibiotic resistance, as new classes of antibacterial compounds are urgently needed.
Anticancer Research
In the realm of oncology, derivatives of this compound have been synthesized and evaluated for their anticancer activities. Studies have shown that certain derivatives exhibit antiproliferative effects against various human cancer cell lines, including lung cancer, glioma, breast cancer, and melanoma . This opens up possibilities for the development of new chemotherapeutic agents.
Pharmacological Significance
The compound’s derivatives have been linked to the treatment of neurotoxic injury associated with conditions like stroke and cardiac arrest. They are prescribed to reduce the damage following such ischemic events . This therapeutic application is crucial given the limited treatment options for such injuries.
GPCR-Related Applications
Derivatives of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine have been found to interact with G protein-coupled receptors (GPCRs), which are a large family of cell-surface receptors involved in various physiological processes. About one-third of prescription drugs target GPCRs, making this compound’s derivatives potentially valuable for developing new medications .
Material Science
In material science, the compound’s derivatives are used in the synthesis of complex molecules, such as methine dyes and modified penicillins. These applications are essential for creating new materials with specific properties for industrial and pharmaceutical use .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-8(12)7-6-3-1-2-4-10(6)5-9-7;/h5H,1-4H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLCQIBLOQGEQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=NC(=C2C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride](/img/structure/B1448834.png)
![5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1448835.png)
![C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1448837.png)


![{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride](/img/structure/B1448842.png)